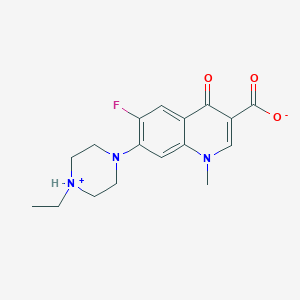
7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate is a unique chemical compound with a specific structure and set of properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity under certain conditions, making it a subject of interest in chemical research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts that facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The industrial methods focus on maximizing efficiency and minimizing waste. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
科学的研究の応用
7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds: 7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate can be compared with other similar compounds that have analogous structures and properties. Some of these similar compounds include CID 63015 and CID 63014, which share certain chemical characteristics with this compound.
Uniqueness: What sets this compound apart from its similar compounds is its unique reactivity and stability under specific conditions. This makes it particularly valuable in certain applications where other compounds may not perform as effectively.
特性
IUPAC Name |
7-(4-ethylpiperazin-4-ium-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-4-6-21(7-5-20)15-9-14-11(8-13(15)18)16(22)12(17(23)24)10-19(14)2/h8-10H,3-7H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPIKEODVRESFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH+]1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














